molecular formula C13H19ClN2O B6219508 (2R)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride CAS No. 2751603-05-9

(2R)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride

Cat. No.: B6219508
CAS No.: 2751603-05-9
M. Wt: 254.75 g/mol
InChI Key: GGHVVANXQIDWES-UTONKHPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride is a chemical compound that features a piperidine ring, an amino group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride typically involves the reaction of 2-phenyl-1-piperidin-1-ylethanone with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride: This compound shares a similar structure but lacks the amino group.

    2-(Piperidin-1-yl)ethan-1-amine: This compound has a similar piperidine ring but differs in the presence of an ethylamine group instead of the phenyl group.

Uniqueness

(2R)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride is unique due to the presence of both an amino group and a phenyl group, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

2751603-05-9

Molecular Formula

C13H19ClN2O

Molecular Weight

254.75 g/mol

IUPAC Name

(2R)-2-amino-2-phenyl-1-piperidin-1-ylethanone;hydrochloride

InChI

InChI=1S/C13H18N2O.ClH/c14-12(11-7-3-1-4-8-11)13(16)15-9-5-2-6-10-15;/h1,3-4,7-8,12H,2,5-6,9-10,14H2;1H/t12-;/m1./s1

InChI Key

GGHVVANXQIDWES-UTONKHPSSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)[C@@H](C2=CC=CC=C2)N.Cl

Canonical SMILES

C1CCN(CC1)C(=O)C(C2=CC=CC=C2)N.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.